molecular formula C18H13F2N3O3S B2440255 2,6-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 897614-15-2

2,6-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2440255
CAS RN: 897614-15-2
M. Wt: 389.38
InChI Key: WFNLYNIXVHRDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in the scientific literature.

Scientific Research Applications

Electrophysiological Activity

  • Synthesis and Electrophysiological Effects : A study discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing potency in vitro comparable to certain class III agents used for arrhythmia treatment (Morgan et al., 1990).

Metabolic Fate and Disposition

  • Metabolic Pathways in Rats and Dogs : An investigation into the metabolism of a related compound, GDC-0449, revealed extensive metabolism with major pathways including oxidation and phase II glucuronidation or sulfation (Yue et al., 2011).

Radiochemical Synthesis

  • PET Agent for Imaging in Cancers : A study involved the synthesis of a radiolabeled compound for potential use in PET imaging of B-Raf(V600E) in cancers (Wang et al., 2013).

Antimalarial and COVID-19 Drug Potential

  • Computational and Molecular Docking Study : Sulfonamides, including similar compounds, were investigated for their antimalarial activity and potential application as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Environmental Remediation

  • Oxidation of Environmental Contaminants : Research on the heat-activated persulfate oxidation of certain sulfonates, similar to the compound , explored its feasibility for in-situ groundwater remediation (Park et al., 2016).

Gene Expression Inhibition

  • SAR Studies on Pyrimidine Derivatives : A study focused on the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

properties

IUPAC Name

2,6-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c1-27(25,26)16-9-8-15(22-23-16)11-4-2-5-12(10-11)21-18(24)17-13(19)6-3-7-14(17)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNLYNIXVHRDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.